R162

Beschreibung

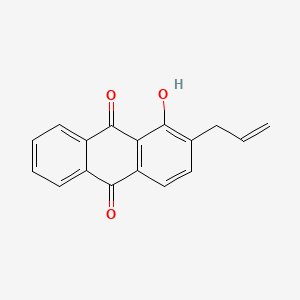

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-2-prop-2-enylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUBGIOLZQTIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of R162: A Potent and Selective GDH1 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamate dehydrogenase 1 (GDH1) is a critical mitochondrial enzyme frequently overexpressed in a variety of human cancers, playing a pivotal role in glutaminolysis and maintaining redox homeostasis. This reliance on GDH1 presents a promising therapeutic window for the development of targeted anticancer agents. This whitepaper details the discovery, mechanism of action, and synthesis of R162, a novel, cell-permeable small molecule inhibitor of GDH1. This compound effectively disrupts cancer cell metabolism, leading to increased oxidative stress and suppressed tumor growth. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and a proposed synthetic route for this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Role of GDH1 in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways co-opted by cancer cells is glutaminolysis, the process of converting glutamine into cellular fuel and biosynthetic precursors. GDH1 is a central enzyme in this pathway, catalyzing the oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2]

Beyond its role in anaplerosis, GDH1 is crucial for maintaining redox balance in cancer cells. The GDH1 product, α-KG, is further metabolized to fumarate, which in turn activates the antioxidant enzyme glutathione peroxidase 1 (GPx1).[1][3] This activation of GPx1 helps to mitigate the high levels of reactive oxygen species (ROS) generated by aberrant cancer cell metabolism. The upregulation of GDH1 in various cancers, including glioblastoma, lung cancer, and breast cancer, highlights its significance as a therapeutic target.[1][2] While the green tea polyphenol epigallocatechin gallate (EGCG) was identified as a GDH1 inhibitor, its lack of specificity for NADPH-dependent enzymes necessitated the search for more selective agents.[1][4]

The Discovery of this compound as a Selective GDH1 Inhibitor

This compound was identified through a screening of purpurin derivatives as a potent and cell-permeable inhibitor of GDH1.[1] Purpurin itself demonstrated significant GDH1 inhibition in vitro, but its poor cell permeability limited its therapeutic potential. This compound, a purpurin analog featuring an allyl group, exhibited enhanced cell permeability, leading to more potent inhibitory effects on mitochondrial GDH activity in cancer cells.[1]

Mechanism of Action of this compound

This compound is a direct inhibitor of GDH1, acting in a mixed-mode manner.[5][6] By binding to GDH1, this compound blocks the conversion of glutamate to α-KG. This inhibition sets off a cascade of downstream effects that selectively disadvantage cancer cells:

-

Disruption of Redox Homeostasis: Inhibition of GDH1 by this compound leads to decreased intracellular levels of α-KG and its subsequent metabolite, fumarate.[1][2][7] This reduction in fumarate levels attenuates the activity of the antioxidant enzyme GPx1.[1]

-

Induction of Oxidative Stress: With GPx1 activity diminished, cancer cells are unable to effectively neutralize ROS, leading to a state of imbalanced redox homeostasis and increased oxidative stress.[1][2]

-

Inhibition of Cancer Cell Proliferation and Tumor Growth: The accumulation of ROS and disruption of metabolic pathways ultimately trigger cell death and inhibit cancer cell proliferation.[1][3] Treatment with a cell-permeable form of α-KG, methyl-α-KG, was able to significantly rescue the anti-proliferative effects of this compound, confirming that this compound's primary mechanism is through the inhibition of GDH1.[1]

The signaling pathway affected by this compound is illustrated in the following diagram:

Caption: The GDH1 signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models, with minimal toxicity to normal cells.

In Vitro Activity

This compound has been shown to inhibit the proliferation of various human cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), as well as primary leukemia cells from patients.[1]

In Vivo Efficacy

In xenograft models using H1299 cells, daily intraperitoneal administration of this compound (20 mg/kg) resulted in a significant reduction in tumor growth and mass compared to vehicle-treated controls.[1] Importantly, this compound treatment was well-tolerated, with no significant histopathological changes or alterations in complete blood counts observed in the treated mice.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's interaction with GDH1.

| Parameter | Value | Reference |

| IC50 | 23 µM | [5] |

| Kd | 30 µM | [5] |

| Ki | 28.6 µM | [8] |

| In Vivo Dosage | 20-30 mg/kg/day (i.p.) | [1][7] |

Proposed Synthesis of this compound

This compound is chemically known as 2-allyl-1-hydroxy-9,10-anthraquinone. While a detailed, step-by-step synthesis has not been published, a plausible synthetic route can be proposed based on established organic chemistry reactions for the modification of anthraquinones. A potential retrosynthetic analysis suggests that this compound can be synthesized from 1-hydroxyanthraquinone.

A proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

A potential synthetic approach would involve the regioselective bromination of 1-hydroxyanthraquinone at the 2-position, followed by a palladium-catalyzed cross-coupling reaction with an allylating agent.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

GDH1 Enzyme Activity Assay

This assay measures the enzymatic activity of GDH1 by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human GDH1 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

-

Substrates: 10 mM L-glutamate, 1 mM NAD⁺

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-glutamate, and NAD⁺.

-

Add the GDH1 enzyme to the reaction mixture to a final concentration of 10-50 ng/µL.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate mixture.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

The rate of NADH production is proportional to the GDH1 activity and is calculated from the linear portion of the absorbance curve.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the measurement of intracellular ROS levels using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Cancer cell lines (e.g., H1299, MDA-MB-231)

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader or fluorescence microscope (Ex/Em = 485/535 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations for the desired time period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures GPx activity via a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Cell lysates

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM EDTA

-

Reagents: 1 mM GSH, 0.2 mM NADPH, 1 unit/mL glutathione reductase, 0.25 mM H₂O₂

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from cells treated with this compound or vehicle control.

-

In a 96-well plate, add cell lysate, assay buffer, GSH, glutathione reductase, and NADPH.

-

Incubate for 5 minutes at room temperature to allow for the reduction of any existing GSSG.

-

Initiate the reaction by adding H₂O₂.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.

-

GPx activity is calculated from the rate of NADPH consumption.

Intracellular Fumarate Measurement by GC-MS

This protocol details the quantification of intracellular fumarate levels using gas chromatography-mass spectrometry.

Materials:

-

Cell pellets

-

Methanol, Chloroform, Water (for extraction)

-

Methoxyamine hydrochloride in pyridine

-

N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)

-

GC-MS system

Procedure:

-

Harvest and wash cells treated with this compound or vehicle.

-

Extract metabolites using a cold methanol/water/chloroform extraction procedure.

-

Collect the aqueous layer and dry it completely.

-

Derivatize the dried metabolites by incubating with methoxyamine hydrochloride in pyridine, followed by MSTFA.

-

Analyze the derivatized samples by GC-MS.

-

Quantify fumarate levels by comparing to a standard curve of known fumarate concentrations.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line (e.g., H1299)

-

Matrigel

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg/day, i.p.) or vehicle control daily.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of GDH1 activity).

Conclusion and Future Directions

This compound is a promising, selective inhibitor of GDH1 with demonstrated anti-cancer activity in preclinical models. Its ability to disrupt redox homeostasis in cancer cells provides a clear mechanism-based rationale for its therapeutic potential. The data summarized in this whitepaper supports the continued development of this compound and other GDH1 inhibitors as a novel class of cancer therapeutics.

Future studies should focus on:

-

Optimizing the synthetic route for this compound to enable large-scale production.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies.

-

Evaluating the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts.

-

Investigating potential combination therapies to enhance the anti-cancer effects of this compound.

The continued exploration of GDH1 inhibition represents a valuable strategy in the ongoing effort to develop more effective and targeted cancer treatments.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 3. content.abcam.com [content.abcam.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. assaygenie.com [assaygenie.com]

- 6. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 7. nwlifescience.com [nwlifescience.com]

- 8. mmpc.org [mmpc.org]

An In-depth Technical Guide to the Mechanism of Action of R162, a GLUD1 Inhibitor, in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate dehydrogenase 1 (GLUD1) has emerged as a critical enzyme in cancer metabolism, facilitating the conversion of glutamate to α-ketoglutarate, a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle. This positions GLUD1 as a compelling target for therapeutic intervention. R162, a potent and selective inhibitor of GLUD1, has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer, detailing its effects on cellular metabolism, redox homeostasis, and key signaling pathways. The guide includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing this compound's efficacy, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this promising area of oncology.

Introduction: The Role of GLUD1 in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this altered metabolism is an increased reliance on glutamine, a non-essential amino acid, as a primary source of carbon and nitrogen. Glutaminolysis, the process of glutamine catabolism, replenishes TCA cycle intermediates, supports macromolecule synthesis, and contributes to redox balance.

Glutamate dehydrogenase 1 (GLUD1) is a mitochondrial enzyme that plays a pivotal role in glutaminolysis.[1][2] It catalyzes the oxidative deamination of glutamate to α-ketoglutarate (α-KG), directly feeding into the TCA cycle.[1][2] In many cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma, GLUD1 is upregulated and its activity is crucial for tumor growth and survival.[1][3][4] Consequently, inhibiting GLUD1 presents a strategic approach to disrupt cancer cell metabolism and impede tumorigenesis.

This compound: A Potent and Selective GLUD1 Inhibitor

This compound is a small molecule inhibitor identified as a potent and selective antagonist of GLUD1.[1][5][6] It has been investigated in various cancer models and has shown promising preclinical efficacy.[3][4][5]

Core Mechanism of Action of this compound in Cancer

The primary mechanism of action of this compound in cancer cells revolves around the disruption of metabolic and redox balance through the inhibition of GLUD1. This leads to a cascade of downstream effects that ultimately impair cancer cell proliferation and survival.

Disruption of Glutamine Metabolism and the TCA Cycle

By inhibiting GLUD1, this compound blocks the conversion of glutamate to α-KG.[1] This has two major consequences for cancer cell metabolism:

-

Depletion of TCA Cycle Intermediates: The reduction in α-KG levels leads to a decrease in other TCA cycle intermediates, such as fumarate.[1] This impairs the cell's energy production and biosynthetic capacity.

-

Metabolic Reprogramming: Cancer cells may attempt to compensate for the loss of glutamine-derived anaplerosis, but the efficacy of these compensatory mechanisms is often limited.

Induction of Oxidative Stress

A key consequence of GLUD1 inhibition by this compound is the induction of oxidative stress.[1][3][5] This is mediated through the following pathway:

-

Inhibition of Glutathione Peroxidase 1 (GPx1): GLUD1-mediated production of α-KG is linked to the activity of the antioxidant enzyme glutathione peroxidase 1 (GPx1).[1]

-

Increased Reactive Oxygen Species (ROS): Inhibition of GLUD1 by this compound leads to attenuated GPx1 activity, resulting in an accumulation of reactive oxygen species (ROS).[1][5][6]

-

Cellular Damage: Elevated ROS levels cause damage to DNA, proteins, and lipids, ultimately triggering cell death pathways.

Inhibition of Cell Proliferation and Tumor Growth

The combined effects of metabolic disruption and oxidative stress lead to a significant reduction in cancer cell proliferation and tumor growth.[1][3][5] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, both in vitro and in vivo.[1][4][5]

Reversal of Drug Resistance and Inhibition of Metastasis

In addition to its direct anti-proliferative effects, this compound has been shown to overcome acquired drug resistance in NSCLC.[3][5] Mechanistically, GLUD1-mediated metabolic reprogramming is associated with the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5] By inhibiting GLUD1, this compound can reverse EMT and suppress the migratory and invasive capabilities of cancer cells.[5]

Signaling Pathways and Molecular Interactions

The mechanism of this compound is intricately linked to several key signaling pathways.

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound in cancer models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | This compound Effect | Reference |

| H1299 | NSCLC | Cell Proliferation | Reduced | [1] |

| MDA-MB-231 | Breast Cancer | Cell Proliferation | Reduced | [1] |

| H1299 | NSCLC | ROS Levels | Increased | [1] |

| MDA-MB-231 | Breast Cancer | ROS Levels | Increased | [1] |

| Acquired Resistant NSCLC | NSCLC | Drug Resistance | Reversed | [5] |

| Acquired Resistant NSCLC | NSCLC | Migration & Invasion | Decreased | [5] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Parameter | This compound Effect | Reference |

| Xenograft (NSCLC) | This compound (20 mg/kg/day) | Tumor Growth | Significantly decreased | [1] |

| Xenograft (NSCLC) | This compound (30 mg/kg/day) | Tumor Growth | Significantly decreased | [2] |

| Xenograft (NSCLC) | This compound | GLUD1 Activity in Tumors | Effectively inhibited | [1] |

| Xenograft (NSCLC) | This compound | Metastasis | Overcame | [5] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the mechanism of action and efficacy of this compound.

Cell Viability Assay

This protocol is used to assess the effect of this compound on cancer cell proliferation.

Measurement of Intracellular ROS

This protocol is used to quantify the levels of reactive oxygen species in cancer cells following treatment with this compound.

-

Cell Preparation: Seed cells in a suitable format (e.g., 6-well plates or flow cytometry tubes).

-

Treatment: Treat cells with this compound at the desired concentration and for the specified time.

-

Staining: Incubate cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's instructions.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

Quantification: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated controls to determine the fold-change in ROS levels.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment Administration: Administer this compound (e.g., 20-30 mg/kg/day via intraperitoneal injection) or a vehicle control to the mice.[1][2]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry to assess GLUD1 activity).

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in a range of cancers. Its mechanism of action, centered on the inhibition of GLUD1 and the subsequent disruption of metabolism and redox balance, provides a strong rationale for its continued development. Future research should focus on:

-

Clinical Trials: Evaluating the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with other anti-cancer agents.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment.

-

Combination Therapies: Exploring synergistic combinations of this compound with other drugs, such as chemotherapies or targeted agents, to enhance anti-tumor activity and overcome resistance.

This technical guide provides a solid foundation for researchers and drug developers to advance the understanding and clinical application of this compound and other GLUD1 inhibitors in the fight against cancer.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 5. Therapeutic targeting of glutamate dehydrogenase 1 that links metabolic reprogramming and Snail-mediated epithelial-mesenchymal transition in drug-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

The Selective GDH1 Inhibitor R162 Disrupts Glutamine Metabolism and Suppresses Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data and mechanisms of action of R162, a potent and selective inhibitor of glutamate dehydrogenase 1 (GDH1). By targeting a crucial enzyme in glutamine metabolism, this compound presents a promising therapeutic strategy for cancers dependent on this metabolic pathway. This document details the quantitative effects of this compound on tumor cells, outlines the experimental protocols used in its evaluation, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Targeting Glutamine Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is glutamine metabolism, which provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and for the synthesis of macromolecules. Glutamate dehydrogenase 1 (GDH1), a mitochondrial enzyme, plays a pivotal role in this process by converting glutamate to α-ketoglutarate (α-KG).[1]

This compound is a cell-permeable, bioavailable, and non-toxic small molecule that selectively inhibits GDH1.[2] By blocking the function of GDH1, this compound disrupts the flow of glutamine-derived carbons into the TCA cycle, leading to a cascade of events that ultimately impair cancer cell viability and tumor growth.

Quantitative Effects of this compound on Tumor Cells

The inhibitory effects of this compound have been quantified in various preclinical studies. The following tables summarize the key findings, providing a clear comparison of its efficacy across different parameters and cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value | Reference |

| GDH1 Inhibition (IC50) | - | 23 µM | [2] |

| GDH1 Binding Affinity (Kd) | - | 30 µM | [2] |

| Cell Viability Reduction | H1299, MDA-MB-231, and primary leukemia cells | Dose-dependent decrease | [1] |

| Intracellular Fumarate Levels | H1299, MDA-MB-231 | Appreciable decrease | [2] |

| Glutathione Peroxidase (GPx) Activity | H1299, MDA-MB-231 | Attenuated | [3] |

| Mitochondrial ROS Levels | H1299, MDA-MB-231 | Elevated | [2] |

Table 2: In Vivo Efficacy of this compound in H1299 Xenograft Model

| Parameter | Treatment Group | Value | Reference |

| Tumor Growth | This compound (20 mg/kg/day, i.p.) | Significantly decreased compared to control | [1] |

| Toxicity | This compound (30 mg/kg/day, i.p.) | No significant histopathological changes, alterations in complete blood counts, or hematopoietic properties | [2][4] |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the experimental approaches to characterize it can be visualized through the following diagrams.

Caption: this compound inhibits GDH1, disrupting glutamine metabolism.

Caption: Workflow for in vitro evaluation of this compound.

Caption: Workflow for in vivo assessment of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on the study by Jin L, et al. (2015).[1]

Cell Viability Assay

-

Cell Lines: H1299, MDA-MB-231, and primary leukemia cells were used. Non-malignant proliferating human cells (HaCaT, MRC-5, HFF) served as controls.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

Cells were treated with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

-

MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated control.

-

GDH1 Enzyme Activity Assay

-

Sample: 20 µg of total cell lysates or 100 ng of purified GDH1.

-

Reaction Mixture: 50 mM triethanolamine (pH 8.0), 100 mM ammonium acetate, 100 µM NADPH, and 2.6 mM EDTA.

-

Procedure:

-

The reaction was initiated by adding the cell lysate or purified GDH1 to the reaction mixture.

-

The consumption of NADPH was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

For inhibitor studies, this compound was pre-incubated with the enzyme before the addition of the substrate.

-

Intracellular Metabolite Extraction and Analysis

-

Procedure:

-

Cells were cultured and treated with this compound or DMSO.

-

For metabolite extraction, cells were washed with ice-cold saline and then quenched with cold 80% methanol.

-

The cells were scraped, collected, and centrifuged to pellet the cellular debris.

-

The supernatant containing the metabolites was collected and dried under nitrogen.

-

The dried metabolites were reconstituted in a suitable solvent for analysis.

-

-

Analysis: Metabolite levels (e.g., fumarate) were quantified using liquid chromatography-mass spectrometry (LC-MS).

Reactive Oxygen Species (ROS) Detection

-

Reagent: 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Procedure:

-

Cells were treated with this compound or DMSO.

-

Cells were then incubated with DCFDA (10 µM) for 30 minutes at 37°C.

-

The fluorescence intensity, which is proportional to the amount of ROS, was measured using a flow cytometer or a fluorescence microplate reader.

-

Xenograft Tumor Model

-

Animal Model: Athymic nude mice.

-

Tumor Implantation: 5 x 106 H1299 cells were injected subcutaneously into the flank of each mouse.

-

Treatment:

-

When tumors reached a palpable size, mice were randomized into control and treatment groups (n=8/group).

-

The treatment group received intraperitoneal (i.p.) injections of this compound (20 mg/kg/day) dissolved in a vehicle (e.g., DMSO and corn oil). The control group received the vehicle alone.

-

-

Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (length x width2)/2.

-

Endpoint Analysis: After 35 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for GDH1 activity assays and histopathological analysis.[1]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancers reliant on glutamine metabolism. Its selective inhibition of GDH1 leads to a disruption of the TCA cycle, increased oxidative stress, and ultimately, reduced cancer cell proliferation and tumor growth. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of glutamine metabolism as a promising avenue in oncology.

References

- 1. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 类端粒沉默干扰体1(GDH1)抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

The Double-Edged Sword: R162's Disruption of Redox Homeostasis in Cancer

For Immediate Release

[City, State] – R162 (binimetinib), a potent and selective MEK1/2 inhibitor, is demonstrating a significant, yet complex, role in the disruption of redox homeostasis within cancer cells, a critical factor in tumor progression and therapeutic response. This in-depth technical guide explores the mechanisms by which this compound induces oxidative stress, providing a valuable resource for researchers, scientists, and drug development professionals.

The delicate balance between reactive oxygen species (ROS) production and antioxidant defenses, known as redox homeostasis, is frequently altered in cancer. Tumor cells often exhibit higher basal levels of ROS, which can promote pro-tumorigenic signaling. However, this elevated oxidative state also renders them more vulnerable to further ROS insults, a vulnerability that can be exploited by therapeutic agents like this compound.

This compound and the Induction of Oxidative Stress

Preclinical evidence strongly suggests that inhibition of the MEK pathway by this compound contributes to an increase in intracellular ROS levels, pushing cancer cells beyond their antioxidant capacity and towards a state of toxic oxidative stress. While much of the existing research has evaluated this compound in combination with BRAF inhibitors, the underlying principle of MEK inhibition driving oxidative stress is a key takeaway.

Studies have shown that the combination of a MEK inhibitor and a BRAF inhibitor leads to elevated ROS levels in BRAF-mutant melanoma cells.[1] This increase in oxidative stress is a crucial component of the therapeutic effect. Furthermore, the anticancer effects of certain natural compounds, such as curcumin, have been shown to be enhanced when combined with binimetinib through the induction of ROS.

Quantitative Insights into this compound-Mediated Redox Disruption

While specific quantitative data for this compound monotherapy remains an area of active investigation, the available research provides a framework for understanding its impact.

| Parameter | Observation | Cancer Model | Citation |

| Reactive Oxygen Species (ROS) | Increased levels observed with MEK inhibition (often in combination with BRAF inhibitors). | Melanoma | [1] |

| Mitochondrial ROS (Superoxide) | Increased levels detected in melanoma cells resistant to BRAF and MEK inhibitors. | Melanoma | [2] |

Signaling Pathways and Molecular Mechanisms

This compound's influence on redox homeostasis is intrinsically linked to its primary mechanism of action: the inhibition of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation.

The Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. The interplay between MEK inhibition by this compound and the Nrf2 pathway is a critical area of research. It is plausible that the initial this compound-induced ROS surge activates Nrf2 as a compensatory survival mechanism. However, sustained and overwhelming oxidative stress can ultimately lead to cell death.

Experimental Protocols

Measurement of Intracellular ROS

A common method to quantify intracellular ROS levels involves the use of fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).

Workflow for Measuring Intracellular ROS:

Detailed Methodology:

-

Cell Culture: Cancer cells are seeded in appropriate culture vessels (e.g., 96-well plates or culture dishes) and allowed to adhere overnight.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (binimetinib) or a vehicle control for a specified duration.

-

Probe Loading: After treatment, the culture medium is removed, and cells are washed with a buffered saline solution. A working solution of DCF-DA is then added to the cells, and they are incubated to allow the probe to enter the cells and be deacetylated by intracellular esterases.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[5]

Measurement of Mitochondrial Superoxide

To specifically assess mitochondrial ROS, probes like MitoSOX Red are utilized.

Detailed Methodology:

-

Cell Preparation and Treatment: Similar to the intracellular ROS measurement, cells are cultured and treated with this compound.

-

MitoSOX Staining: Following treatment, cells are incubated with MitoSOX Red reagent according to the manufacturer's protocol.

-

Analysis: The fluorescence of MitoSOX, which specifically detects mitochondrial superoxide, is quantified using flow cytometry or fluorescence microscopy.[5]

Future Directions

The disruption of redox homeostasis by this compound presents a promising therapeutic avenue. Future research should focus on:

-

Quantitative Monotherapy Data: Elucidating the precise quantitative effects of this compound monotherapy on a wider range of redox parameters, including glutathione levels and the activity of key antioxidant enzymes like glutathione peroxidase and thioredoxin reductase.

-

Nrf2 Pathway Dynamics: A more detailed investigation into the temporal and dose-dependent effects of this compound on the activation and potential exhaustion of the Nrf2 antioxidant response pathway.

-

Biomarker Development: Identifying reliable biomarkers of oxidative stress that can predict patient response to this compound-based therapies.

-

Combination Strategies: Exploring synergistic combinations of this compound with other pro-oxidant therapies or agents that inhibit antioxidant pathways to enhance its anticancer efficacy.

By further unraveling the intricate interplay between this compound and cellular redox balance, the scientific community can pave the way for more effective and targeted cancer therapies.

References

Investigating the Binding Affinity of R162 to GDH1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor R162 to Glutamate Dehydrogenase 1 (GDH1). It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of experimental workflows and the relevant signaling pathway.

Quantitative Binding Data of this compound to GDH1

The binding affinity of this compound for GDH1 has been characterized using multiple experimental approaches. The following table summarizes the key quantitative metrics that define this interaction.

| Parameter | Value | Method | Reference |

| Ki (Inhibition Constant) | 28.6 µM | Enzyme Activity Assay | [] |

| Kd (Dissociation Constant) | 30 µM | Tryptophan Fluorescence Binding Assay | |

| IC50 (Half-maximal Inhibitory Concentration) | 23 µM | Enzyme Activity Assay | |

| Inhibition Mode | Mixed-Mode | Enzyme Kinetics (Lineweaver-Burk Plot) | [2] |

Experimental Protocols

Detailed methodologies for determining the binding affinity and inhibition of GDH1 by this compound are crucial for reproducibility and further investigation. The following sections outline the protocols for key experiments.

Tryptophan Fluorescence Binding Assay for Kd Determination

This method relies on the change in the intrinsic tryptophan fluorescence of GDH1 upon ligand binding to determine the dissociation constant (Kd).

Materials:

-

Purified GDH1 protein (2 µM)

-

This compound of varying concentrations

-

50 mM Tris-Cl buffer (pH 7.5)

-

Fluorometer

Procedure:

-

Prepare a solution of 2 µM purified GDH1 in 50 mM Tris-Cl buffer (pH 7.5).

-

Prepare a series of this compound solutions of increasing concentrations.

-

Incubate the purified GDH1 solution with the different concentrations of this compound.

-

Measure the intrinsic tryptophan fluorescence using a fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Calculate the dissociation constant (Kd) by performing a nonlinear regression analysis of the binding curve using appropriate software (e.g., Prism 6, GraphPad).[2]

GDH1 Enzyme Activity Assay for Ki and IC50 Determination

This assay measures the enzymatic activity of GDH1 in the presence of an inhibitor to determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Materials:

-

Purified GDH1 enzyme

-

Substrate: α-ketoglutarate (α-KG) of varying concentrations

-

This compound of varying concentrations

-

Co-enzyme: NADH (0.4 mM)

-

Ammonium Chloride (NH4Cl, 100 mM)

-

Tris-HCl buffer (pH 7.4)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer (pH 7.4), 100 mM NH4Cl, and 0.4 mM NADH.

-

For IC50 determination, add varying concentrations of this compound to the wells. For Ki determination, add varying concentrations of both this compound and the substrate, α-KG.

-

Initiate the enzymatic reaction by adding purified GDH1 to the wells.

-

Monitor the decrease in NADH absorbance at 340 nm for 5 minutes using a spectrophotometer. This change in absorbance is proportional to GDH1 activity.

-

For IC50, plot the percentage of enzyme inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve.

-

For Ki, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the mode of inhibition and calculate the inhibition constant.[2][3]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Ka, from which Kd can be derived), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Purified GDH1 protein

-

This compound solution

-

Matched buffer (e.g., the final dialysis buffer of the protein)

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze the purified GDH1 protein against a suitable buffer. The final dialysis buffer should be used to dissolve the this compound to ensure a perfect buffer match and avoid heats of dilution.

-

Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

-

Load the GDH1 solution (e.g., 10 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 100 µM) into the injection syringe. The ligand concentration is typically 10-20 times that of the protein.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of this compound into the GDH1 solution while monitoring the heat change.

-

As a control, perform an identical titration of this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) from which the binding affinity (Kd) can be calculated.

Materials:

-

Purified GDH1 protein (ligand)

-

This compound (analyte)

-

SPR sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP)

-

SPR instrument

Procedure:

-

Immobilize the purified GDH1 onto the surface of a sensor chip using standard amine coupling chemistry. A control flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the GDH1-immobilized surface and the control flow cell at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.

-

Regenerate the sensor surface between each this compound injection using a suitable regeneration solution to remove the bound analyte.

-

Subtract the signal from the control flow cell from the signal of the GDH1-coupled flow cell to obtain the specific binding sensorgram.

-

Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

The following diagrams illustrate the experimental workflow for determining the binding affinity of this compound to GDH1 and the downstream signaling effects of this inhibition.

Conclusion

This technical guide consolidates the current understanding of the binding interaction between the small molecule inhibitor this compound and its target enzyme, GDH1. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. The methodologies described herein can be adapted to further explore the structure-activity relationship of this compound and its analogs, as well as to investigate the broader biological consequences of GDH1 inhibition in various disease models.

References

- 2. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria-Mediated Apoptosis of HCC Cells Triggered by Knockdown of Glutamate Dehydrogenase 1: Perspective for Its Inhibition through Quercetin and Permethylated Anigopreissin A - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Studies of R162 (ARRY-162/Binimetinib) on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

R162, also known as ARRY-162 and Binimetinib, is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a key component of the Ras/Raf/MEK/ERK signaling pathway, MEK plays a crucial role in cell proliferation and survival.[1] Dysregulation of this pathway is a frequent event in many human cancers, making MEK an attractive target for therapeutic intervention.[2][3] Early preclinical in vitro studies were fundamental in establishing the mechanism of action, potency, and cancer cell line sensitivity of ARRY-162, laying the groundwork for its further development. This technical guide provides a detailed overview of these foundational in vitro investigations.

Mechanism of Action: Targeting the Ras/Raf/MEK/ERK Pathway

ARRY-162 is an ATP-uncompetitive inhibitor of MEK1/2.[2] Its mechanism of action involves binding to a pocket adjacent to the ATP-binding site of the MEK enzyme, which prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade that is often aberrantly activated in cancer, leading to a reduction in cell proliferation.[2][3]

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound (ARRY-162).

Quantitative Analysis of In Vitro Activity

The potency of ARRY-162 was assessed through enzymatic and cell-based assays. These early studies demonstrated its high selectivity and potency, particularly in cancer cell lines with activating mutations in the BRAF and NRAS genes.

Enzymatic Activity

In cell-free assays, ARRY-162 was shown to be a potent inhibitor of purified MEK enzyme.

| Enzyme | IC50 (nM) |

| MEK1/2 | 12 |

| Data sourced from early preclinical abstracts.[1][2] |

Anti-proliferative Activity in Cancer Cell Lines

The inhibitory effect of ARRY-162 on cell growth was evaluated across a panel of human cancer cell lines. The compound was particularly effective in cell lines harboring BRAF and Ras mutations.

| Cell Line | Cancer Type | Mutational Status | IC50 Range (nM) |

| HT29 | Colon Carcinoma | BRAF V600E | 30 - 250 |

| Malme-3M | Melanoma | BRAF V600E | 30 - 250 |

| SK-MEL-2 | Melanoma | NRAS Q61R | 30 - 250 |

| COLO 205 | Colon Carcinoma | BRAF V600E | 30 - 250 |

| SK-MEL-28 | Melanoma | BRAF V600E | 30 - 250 |

| A375 | Melanoma | BRAF V600E | 30 - 250 |

| Data represents the range of IC50 values reported in early preclinical studies.[2] |

Inhibition of ERK Phosphorylation

The on-target activity of ARRY-162 was confirmed by measuring its ability to inhibit the phosphorylation of ERK in cancer cell lines.

| Assay Type | Result |

| In-Cell Western | IC50 as low as 5 nM for pERK inhibition |

| Finding from early preclinical abstracts.[2] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted in the early evaluation of ARRY-162.

Cell Proliferation Assay (Based on CellTiter-Blue®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with increasing concentrations of ARRY-162 or a vehicle control (e.g., DMSO) and incubated for a period of 72 hours.

-

Reagent Addition: CellTiter-Blue® Reagent was added to each well according to the manufacturer's instructions.

-

Incubation: The plates were incubated for 1-4 hours at 37°C.

-

Measurement: Fluorescence was measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The percentage of cell proliferation was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of proliferation against the log concentration of ARRY-162 and fitting the data to a four-parameter logistic curve.

Caption: Workflow for the CellTiter-Blue® cell proliferation assay.

Phospho-ERK (pERK) Western Blot Analysis

This protocol details the detection of phosphorylated ERK to confirm the mechanism of action of ARRY-162.

-

Cell Culture and Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with various concentrations of ARRY-162 for a specified time (e.g., 2 hours).

-

Cell Lysis: The cell culture medium was removed, and the cells were washed with ice-cold PBS. Lysis buffer containing protease and phosphatase inhibitors was added to each well to extract cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane was incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (pERK). A separate membrane was incubated with a primary antibody for total ERK1/2 as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the pERK bands was normalized to the total ERK bands to determine the dose-dependent inhibition of ERK phosphorylation by ARRY-162.

Caption: Workflow for Western blot analysis of pERK and total ERK.

Conclusion

The early in vitro studies of this compound (ARRY-162/Binimetinib) were instrumental in characterizing it as a potent and selective MEK1/2 inhibitor. The data generated from these foundational experiments, including enzymatic and cell-based assays, clearly demonstrated its mechanism of action and its promising anti-proliferative activity in cancer cell lines, particularly those with mutations in the Ras/Raf/MEK/ERK pathway. These findings provided a strong rationale for the continued clinical development of ARRY-162 as a targeted cancer therapeutic.

References

The Impact of R162 on the Tumor Microenvironment: A Technical Guide

An In-depth Examination of MEK and GDH1 Inhibition in Oncology Research

This technical guide provides a comprehensive overview of the current understanding of "R162" and its multifaceted impact on the tumor microenvironment (TME). It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document will clarify the existing ambiguity surrounding the designation "this compound," which refers to two distinct investigational compounds: the MEK1/2 inhibitor ARRY-162 (Binimetinib) and the GDH1/GLUD1 inhibitor this compound. Both agents have demonstrated compelling anti-tumor activity, albeit through different mechanisms of action that converge on modulating the complex ecosystem of the TME.

This guide will present a detailed analysis of the preclinical and clinical data available for each compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Part 1: ARRY-162 (Binimetinib/MEK162) - A MEK1/2 Inhibitor

ARRY-162, also known as Binimetinib or MEK162, is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, most notably in melanomas with BRAF and NRAS mutations, driving tumor cell proliferation and survival.[1][2]

Data Presentation: Preclinical and Clinical Findings

The following tables summarize key quantitative data regarding the effects of ARRY-162 (Binimetinib).

Table 1: Preclinical Efficacy of Binimetinib

| Cell Line/Model | Mutation Status | Endpoint | Result | Reference |

| NRAS-mutant Melanoma | NRAS Q61 | Growth Inhibition | Demonstrated in preclinical models | [1] |

| BRAF V600E-mutant Melanoma | BRAF V600E | Growth Inhibition | Demonstrated in preclinical models | [1] |

| Neuroblastoma Cell Lines | Various | Cell Viability | IC50 values from <10nM to 5mM in sensitive lines | [3] |

| Colorectal Cancer Model (RAS-driven) | RAS mutation | Tumor Growth | Pharmacologic MEK inhibition impaired tumor growth | [4] |

Table 2: Clinical Trial Data for Binimetinib

| Trial Name/Identifier | Cancer Type | Treatment Arm | Key Finding | Reference |

| Phase II | NRAS-mutated Melanoma | Binimetinib (45mg) | Modest anti-tumor activity | [1] |

| Phase II | BRAF-mutated Melanoma | Binimetinib (45mg) | Modest anti-tumor activity | [1] |

| COLUMBUS (Phase III) | BRAF-mutant Metastatic Melanoma | Encorafenib + Binimetinib | Median Progression-Free Survival: 14.9 months | [5][6] |

| COLUMBUS (Phase III) | BRAF-mutant Metastatic Melanoma | Encorafenib + Binimetinib | Median Overall Survival: 33.6 months | [7] |

| NCT03106415 (Phase I/II) | Triple-Negative Breast Cancer | Pembrolizumab + Binimetinib (30mg BID) | Objective Response Rate: 33% (55% in patients without liver metastases) | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies employed in the preclinical and clinical evaluation of Binimetinib.

General Protocol for In Vitro Cell Viability Assays (MTT Assay)

-

Cell Seeding: Neuroblastoma tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Binimetinib (MEK162), typically from nanomolar to micromolar concentrations. Control wells receive vehicle (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.[3]

General Protocol for In Vivo Xenograft Studies

-

Cell Implantation: Human cancer cells (e.g., melanoma or colorectal cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: Binimetinib is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).[4]

Signaling Pathways and Visualizations

Binimetinib's primary mechanism of action is the inhibition of MEK1 and MEK2, which disrupts the RAS/RAF/MEK/ERK signaling cascade. This pathway plays a central role in cell proliferation, survival, and differentiation.[2]

References

- 1. MEK inhibition and immune responses in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of MEK inhibition in neuroblastoma tumor cells. - ASCO [asco.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

The Selective Inhibition of Glutamate Dehydrogenase 1 (GDH1) by R162: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor R162 and its selectivity for Glutamate Dehydrogenase 1 (GDH1) over its isoform, Glutamate Dehydrogenase 2 (GDH2). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways, offering a comprehensive resource for researchers in oncology and metabolic diseases.

Introduction to GDH1 and GDH2

Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG). In humans, two isoforms exist: the ubiquitously expressed GDH1 (encoded by GLUD1) and the more tissue-specific GDH2 (encoded by GLUD2), found predominantly in the brain, kidney, and testis.[1] While both isoforms catalyze the same reaction, they exhibit different regulatory properties. GDH1 is allosterically regulated by molecules like ADP (activator) and GTP (inhibitor), linking cellular energy status to amino acid metabolism. In contrast, GDH2 is less sensitive to GTP inhibition, allowing it to remain active under conditions that would inhibit GDH1.[1]

In the context of cancer, GDH1 is frequently upregulated and plays a significant role in supporting the metabolic demands of proliferating tumor cells by fueling the TCA cycle.[2][3] This has positioned GDH1 as an attractive target for therapeutic intervention.

This compound: A Potent Inhibitor of GDH1

This compound is a cell-permeable analog of the natural product purpurin and has been identified as a potent inhibitor of GDH1.[2] It has been shown to exhibit anti-cancer properties by disrupting cellular redox homeostasis and inhibiting the proliferation of cancer cells.[2][4]

Quantitative Inhibition Data for this compound against GDH1

The inhibitory potency of this compound against human GDH1 has been quantified through various biochemical assays. The available data is summarized in the table below.

| Parameter | Value (µM) | Description | Reference |

| IC50 | 23 | The half maximal inhibitory concentration, representing the concentration of this compound required to reduce GDH1 activity by 50%. | [2] |

| Ki | 28.6 | The inhibition constant, indicating the binding affinity of this compound to GDH1. | [2] |

| Kd | 30 | The dissociation constant, another measure of the binding affinity between this compound and GDH1. | [2] |

Selectivity of this compound for GDH1 over GDH2

A thorough review of the available scientific literature did not yield quantitative data (e.g., IC50 or Ki values) for the inhibition of GDH2 by this compound. Therefore, a direct comparison of the selectivity of this compound for GDH1 over GDH2 cannot be definitively made at this time. The primary studies on this compound have focused on its effects on GDH1.[2]

To address this critical knowledge gap, a detailed experimental protocol for determining the selectivity of this compound is provided in the following section.

Experimental Protocols

Determination of this compound Selectivity for GDH1 over GDH2

This protocol outlines a method to determine the half-maximal inhibitory concentrations (IC50) of this compound for recombinant human GDH1 and GDH2.

Objective: To quantify and compare the inhibitory activity of this compound against GDH1 and GDH2.

Materials:

-

Recombinant human GDH1 protein

-

Recombinant human GDH2 protein

-

This compound

-

Glutamate

-

NAD+ (or NADP+)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

DMSO (for dissolving this compound)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

-

Prepare solutions of glutamate and NAD+ in the assay buffer.

-

Dilute the recombinant GDH1 and GDH2 enzymes to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed volume of assay buffer.

-

A fixed volume of the this compound dilution (or DMSO for the control).

-

A fixed volume of the NAD+ solution.

-

A fixed volume of the GDH1 or GDH2 enzyme solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the glutamate solution to each well.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the production of NADH (or NADPH).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for this compound against both GDH1 and GDH2.

-

-

Selectivity Calculation:

-

The selectivity of this compound for GDH1 over GDH2 can be expressed as the ratio of the IC50 values:

-

Selectivity Index = IC50 (GDH2) / IC50 (GDH1)

-

-

A selectivity index greater than 1 indicates a preference for inhibiting GDH1.

-

Signaling Pathways and Cellular Impact of GDH1 Inhibition by this compound

The inhibition of GDH1 by this compound has significant downstream consequences on cellular metabolism and signaling, particularly in cancer cells. By blocking the conversion of glutamate to α-KG, this compound disrupts the flow of carbons into the TCA cycle, leading to a reduction in the production of key metabolites and ATP.

A critical consequence of GDH1 inhibition is the impact on cellular redox homeostasis. The reduction in α-KG levels leads to decreased levels of fumarate, a downstream metabolite. Fumarate has been shown to activate the antioxidant enzyme glutathione peroxidase 1 (GPx1).[2] Therefore, by inhibiting GDH1, this compound indirectly reduces GPx1 activity, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can ultimately trigger cell death.[2]

Conclusion

This compound is a well-characterized, potent inhibitor of GDH1 with demonstrated anti-cancer activity. While its mechanism of action through the disruption of cellular metabolism and redox balance is understood, a significant gap in the current knowledge is the lack of data on its selectivity for GDH1 over GDH2. The experimental protocol provided in this guide offers a clear path to addressing this question. Further research into the isoform-specific inhibition of GDH enzymes by small molecules like this compound is crucial for the development of targeted therapies for cancer and other metabolic diseases.

References

- 1. Lifting the veil on tumor metabolism: A GDH1-focused perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

Foundational Research on R162's Anti-Proliferative Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: R162 is an investigational small molecule inhibitor targeting Glutamate Dehydrogenase 1 (GDH1/GLUD1), a critical enzyme in glutamine metabolism frequently upregulated in cancer. By disrupting the metabolic processes that fuel rapid cell growth, this compound demonstrates significant anti-proliferative and anti-tumor effects. This document outlines the core mechanism of action of this compound, summarizes its effects on cancer cells, provides detailed experimental protocols for assessing its activity, and visualizes the key signaling pathways involved.

Mechanism of Action

This compound is a potent and specific inhibitor of Glutamate Dehydrogenase 1 (GDH1), also known as GLUD1.[1] GDH1 is a key mitochondrial enzyme that catalyzes the conversion of glutamate to α-ketoglutarate (α-KG), which then enters the Tricarboxylic Acid (TCA) cycle to support cellular energy production and biosynthesis.[1] In many cancer cells, which exhibit a high dependency on glutamine metabolism ("glutamine addiction"), GDH1 activity is elevated to sustain proliferation.[1]

The anti-proliferative effect of this compound is initiated by its direct inhibition of GDH1. This targeted action sets off a cascade of downstream cellular events:

-

Metabolic Disruption: Inhibition of GDH1 leads to a significant decrease in intracellular levels of the TCA cycle intermediate, fumarate.[1]

-

Redox Imbalance: The reduction in key metabolites results in attenuated activity of Glutathione Peroxidase (GPx), a critical enzyme in cellular antioxidant defense.[1]

-

Oxidative Stress: Consequently, there is a marked increase in intracellular Reactive Oxygen Species (ROS), leading to significant oxidative stress.[1]

-

Cell Growth Inhibition: The combination of metabolic disruption and high oxidative stress culminates in reduced cell proliferation.[1]

This mechanism has been observed in various cancer cell lines, including H1299 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer).[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action for this compound.

References

Methodological & Application

Application Notes and Protocols for R162, a GDH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

R162 is a cell-permeable, bioavailable, and non-toxic purpurin analog that functions as a potent inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1).[1] GDH1 is a mitochondrial enzyme crucial for amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG).[2] In many cancer cells, GDH1 is upregulated and plays a significant role in redox homeostasis and cellular proliferation.[3][4] this compound inhibits GDH1 activity in a mixed-mode manner and has demonstrated anti-cancer properties by disrupting redox balance and inhibiting tumor growth.[3] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on GDH1.

Data Presentation

| Parameter | Value | Reference |

| Target | Glutamate Dehydrogenase 1 (GDH1/GLUD1) | [1] |

| Synonyms | 2-Allyl-1-hydroxy-9,10-anthraquinone | |

| CAS Number | 64302-87-0 | |

| Molecular Weight | 264.28 g/mol | |

| IC50 | 23 µM | |

| Binding Affinity (Kd) | 30 µM | |

| Solubility | 5 mg/mL in DMSO | |

| Storage | Stock solutions are stable for up to 3 months at -20°C. |

Signaling Pathway of GDH1 Inhibition by this compound

The inhibition of GDH1 by this compound initiates a cascade of intracellular events, primarily impacting cellular redox balance and proliferation.

Caption: GDH1 inhibition by this compound decreases α-KG and fumarate, leading to reduced GPx1 activity, increased ROS, and ultimately, inhibited cell proliferation and tumor growth.

Experimental Protocols

In Vitro GDH1 Activity Assay (Spectrophotometric Method)

This protocol is designed to measure the enzymatic activity of GDH1 by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+. The inhibitory effect of this compound is determined by comparing the enzyme activity with and without the inhibitor.

Materials:

-

Purified GDH1 enzyme or GDH1-overexpressing cell lysate

-

This compound inhibitor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

α-Ketoglutarate (α-KG) solution

-

Ammonium Chloride (NH4Cl) solution

-

NADH solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of α-KG, NH4Cl, and NADH in Assay Buffer. The final concentrations in the assay will depend on the specific experimental design but should be optimized based on the Km of the enzyme for its substrates.

-

Prepare a solution of GDH1 enzyme in Assay Buffer. The concentration should be sufficient to provide a linear reaction rate for at least 10 minutes.

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to all wells of the microplate.

-

Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 10 µL of GDH1 enzyme solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add a 30 µL substrate mixture containing α-KG, NH4Cl, and NADH to all wells.

-

Immediately start measuring the absorbance at 340 nm every minute for 10-20 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro GDH1 inhibition assay using this compound.

This compound is a valuable tool for studying the role of GDH1 in cancer metabolism and for the development of novel anti-cancer therapies. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies. The spectrophotometric assay is a reliable method for determining the inhibitory potency of this compound and other potential GDH1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lifting the veil on tumor metabolism: A GDH1-focused perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate dehydrogenase 1 signals through antioxidant glutathione peroxidase 1 to regulate redox homeostasis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

Standard Operating Procedure for Binimetinib (ARRY-162) in Cell Culture

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Binimetinib, also known as ARRY-162 or MEK162, is a potent and selective, orally available inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] As a central component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making MEK an attractive target for therapeutic intervention. Binimetinib is an ATP-uncompetitive inhibitor that binds to and inactivates MEK1/2, thereby preventing the phosphorylation and activation of its downstream effector, extracellular signal-regulated kinase (ERK).[4] This inhibition of the MAPK cascade can lead to cell cycle arrest and apoptosis in cancer cells with activating mutations in genes such as BRAF and NRAS.[2]

This document provides a standard operating procedure for the use of binimetinib in a cell culture setting, including protocols for assessing its biological activity through cell viability assays, western blotting for pathway modulation, and flow cytometry for apoptosis analysis.

Mechanism of Action: The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, influencing gene expression and cellular processes. The pathway is initiated by the activation of cell surface receptors, which in turn activate Ras proteins. Activated Ras recruits and activates Raf kinases, which then phosphorylate and activate MEK1 and MEK2. MEK is a dual-specificity kinase that phosphorylates ERK1 and ERK2 on threonine and tyrosine residues, leading to their activation. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation and survival. Binimetinib specifically inhibits the kinase activity of MEK1 and MEK2, thereby blocking downstream signaling.

Data Presentation

Binimetinib (ARRY-162) IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for binimetinib can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 30 - 250 |

| SK-MEL-28 | Melanoma | BRAF V600E | 30 - 250 |

| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 |

| COLO 205 | Colorectal Cancer | BRAF V600E | 30 - 250 |

| Malme-3M | Melanoma | BRAF V600E | 30 - 250 |

| SK-MEL-2 | Melanoma | NRAS Q61R | 30 - 250 |

| CHL-1 | Melanoma | BRAF WT/NRAS WT | >10,000 |